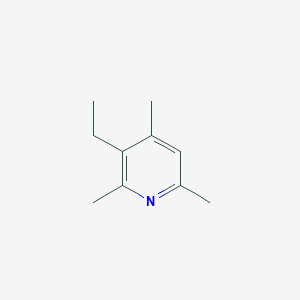
2,4,6-Trimethyl-3-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-3-ethylpyridine is an organic compound with the molecular formula C10H15N. It belongs to the class of pyridine derivatives, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural features, which include three methyl groups and one ethyl group attached to the pyridine ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-3-ethylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,4,6-trimethylpyridine with ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethyl group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the alkylation reaction. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-3-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peracids such as m-chloroperbenzoic acid are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Alkyl halides and strong bases like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2,4,6-Trimethyl-3-ethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3-ethylpyridine involves its interaction with molecular targets through its nitrogen atom. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to participate in electron transfer reactions and its role as a ligand in coordination chemistry.
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Lacks the ethyl group, making it less sterically hindered.
3-Ethylpyridine: Contains only the ethyl group without the additional methyl groups.
2,4,6-Collidine: Similar structure but with different substituents.
Uniqueness: 2,4,6-Trimethyl-3-ethylpyridine is unique due to the combination of three methyl groups and one ethyl group, which imparts distinct steric and electronic properties. This unique structure influences its reactivity and makes it a valuable compound in various chemical syntheses and applications.
Properties
CAS No. |
65061-79-2 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-ethyl-2,4,6-trimethylpyridine |
InChI |
InChI=1S/C10H15N/c1-5-10-7(2)6-8(3)11-9(10)4/h6H,5H2,1-4H3 |
InChI Key |
WVTVLTFGZDJQNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















